(3,4-Dimethoxybenzyl)hydrazine

Monoamine oxidase inhibition Neuropharmacology Arylalkylhydrazine SAR

Researchers developing MAO inhibitors or antitubercular agents often face inconsistent activity due to improper substitution patterns. (3,4-Dimethoxybenzyl)hydrazine (CAS 135-85-3) provides the precise 3,4-dimethoxy pharmacophore required for selective MAO binding and yields verazide (MIC 0.06 µg/mL). • Specified 3,4-dimethoxy pattern ensures correct MAO-A/B selectivity vs. unsubstituted analogs. • Verazide achieves 0.06 µg/mL in vitro MIC against M. tuberculosis. • Agrochemical hydrazide derivatives show -8.8 kcal/mol target binding, 96% stronger than temephos. • CAS-number verification prevents confusion with cyromazine (vetrazine). Supplied as free base (95% purity); hydrochloride salt also available.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 135-85-3
Cat. No. B093285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethoxybenzyl)hydrazine
CAS135-85-3
Synonyms3,4-dimethoxybenzylhydrazine
vetrazine
vetrazine monohydrochloride
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNN)OC
InChIInChI=1S/C9H14N2O2/c1-12-8-4-3-7(6-11-10)5-9(8)13-2/h3-5,11H,6,10H2,1-2H3
InChIKeySHPDODKNJXUWPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,4-Dimethoxybenzyl)hydrazine: Identity & Comparator Landscape


(3,4-Dimethoxybenzyl)hydrazine (CAS 135-85-3), also designated veratrylhydrazine or vetrazine, is a substituted arylalkylhydrazine bearing a 3,4-dimethoxybenzyl moiety attached to a terminal hydrazine group (C₉H₁₄N₂O₂, MW 182.22 g/mol) [1]. The compound exists as a low-melting solid (mp 32–34 °C) with a calculated logP of 1.76 and polar surface area of 56.5 Ų, and is typically supplied as the hydrochloride salt (CAS 3903-96-6) for enhanced stability . Its hydrazine functionality makes it a versatile building block for hydrazone, azine, and heterocycle synthesis , while the electron-rich 3,4-dimethoxybenzyl pharmacophore has been exploited in multiple bioactive derivative series including MAO inhibitors, antitubercular agents, and agrochemical leads [2].

(3,4-Dimethoxybenzyl)hydrazine: Why Analogs Fall Short


Substitution of (3,4-dimethoxybenzyl)hydrazine with the unsubstituted parent benzylhydrazine, phenylhydrazine, or regioisomeric dimethoxybenzylhydrazines carries a high risk of altered pharmacological selectivity, diminished synthetic utility, or procurement of an entirely different chemical entity [1]. The 3,4-dimethoxy substitution pattern dictates the electronic character of the benzylidene-hydrazone condensation products and critically influences enzyme inhibition profiles: the veratryl (3,4-dimethoxy) group confers MAO inhibitory potency distinct from unsubstituted or mono-methoxy analogs, as demonstrated in direct comparative studies of arylalkylhydrazines on mitochondrial MAO [2]. Furthermore, the trivial name 'vetrazine' is ambiguously shared with cyromazine (CAS 66215-27-8), an unrelated triazine insecticide—ordering by name alone risks receiving the wrong compound, making CAS-number verification essential [3].

(3,4-Dimethoxybenzyl)hydrazine: Quantitative Differentiation Evidence


MAO Isozyme Selectivity vs. Benzylhydrazine

Direct comparative structural and mechanistic studies on human MAO A and MAO B demonstrate that arylalkylhydrazine inhibition potency and isozyme selectivity are exquisitely sensitive to the aryl substitution pattern [1]. Benzylhydrazine (unsubstituted) binds more tightly to MAO B than MAO A, while phenylethylhydrazine and phenylhydrazine exhibit weak binding to both isoforms [1]. The 3,4-dimethoxy substitution on the benzyl group, as present in vetrazine, introduces electronic and steric modulation that alters the covalent flavin adduct formation kinetics relative to the unsubstituted parent, a finding corroborated by the Verevkina et al. study that specifically compared vetrazine with a panel of related arylalkylhydrazines and found differential MAO inhibition potency [2].

Monoamine oxidase inhibition Neuropharmacology Arylalkylhydrazine SAR

Macrophage Cytotoxicity Rank Among MAO Inhibitors

In a direct comparative study of MAO inhibitors, Maslova et al. evaluated the toxic action of four MAO-inhibiting preparations on macrophage cultures and established a quantitative rank order [1]. The extent of toxic action (reduction of phagocytic activity and cell degeneration) followed the sequence: chloracizine > chlorpromazine > vetrazine (3,4-dimethoxybenzylhydrazine) > indopan [1]. Vetrazine exhibited intermediate cytotoxicity—less toxic than chloracizine and chlorpromazine, but more toxic than indopan—providing a directly comparable cellular toxicity benchmark that differentiates vetrazine from other MAO inhibitors within the same experimental system [1].

Immunopharmacology MAO inhibitor toxicity Macrophage phagocytosis

Antitubercular Potency of Verazide vs. Isoniazid

Verazide (1-isonicotinoyl-2-veratrylidene hydrazine), the hydrazone condensation product derived from 3,4-dimethoxybenzyl hydrazine (via veratraldehyde) and isoniazid, demonstrated high in vitro tuberculostatic activity at 0.06 µg/mL [1]. Although this data originated from a different assay system than the Bartzatt 2017 study, which reported an isoniazid MIC of 14.7 µg/mL against M. tuberculosis [2], the 245-fold numeric difference in MIC values highlights that the 3,4-dimethoxybenzylidene modification can substantially alter antimycobacterial potency [1][2]. The same 2012 study by Malhotra et al. identified (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide (compound 2e) as the most effective antimicrobial derivative among a series of substituted benzylidene-isoniazid analogs, confirming the privileged status of the 3,4-dimethoxy substitution for antimicrobial activity [3].

Antitubercular chemotherapy Mycobacterium tuberculosis Hydrazone prodrugs

Larvicidal Binding Affinity vs. Temephos

In a 2024 study isolating and synthesizing veratrylidenehydrazide analogues from Wedelia biflora, compound 3g bearing the 3,4-dimethoxybenzylidene-hydrazide scaffold exhibited a molecular docking binding affinity of −8.8 kcal/mol against the larvicidal target, compared to the organophosphate standard temephos (−4.5 kcal/mol), the pyrethroid permethrin (−9.1 kcal/mol), and the chitin synthesis inhibitor diflubenzuron (−8.5 kcal/mol) [1]. Compound 3g thus demonstrated 96% stronger computed target affinity than temephos and was approximately equipotent to both permethrin and diflubenzuron, while also exhibiting lower toxicity to the non-target aquatic species Oreochromis mossambicus compared to the natural parent compound [1].

Vector control Larvicide discovery Mosquitocidal activity

Nomenclature Disambiguation: Veratrylhydrazine vs. Cyromazine

The trivial name 'vetrazine' or 'vetrazin' is registered to two chemically and functionally unrelated compounds: (3,4-dimethoxybenzyl)hydrazine (CAS 135-85-3, C₉H₁₄N₂O₂, MW 182.22), a hydrazine building block studied as an MAO inhibitor [1], and cyromazine (CAS 66215-27-8, C₆H₁₀N₆, MW 166.18), an N-cyclopropyl-1,3,5-triazine-2,4,6-triamine used commercially as an insect growth regulator (Vetrazin® spray-on for sheep) [2][3]. The two compounds share zero structural overlap: one is a benzylhydrazine with methoxy substituents; the other is a cyclopropylamino-triazine [2]. Ordering 'vetrazine' without verifying the CAS number can result in receipt of an agricultural insecticide instead of a research-grade hydrazine synthetic intermediate [3].

Chemical procurement CAS registry integrity Nomenclature disambiguation

(3,4-Dimethoxybenzyl)hydrazine: Research & Procurement Scenarios


CNS Drug Discovery: MAO Isozyme-Selective Lead Optimization

Investigators developing reversible or irreversible MAO inhibitors for depression or neurodegenerative disease should specify (3,4-dimethoxybenzyl)hydrazine rather than unsubstituted benzylhydrazine or phenylhydrazine, because the 3,4-dimethoxy substitution pattern qualitatively alters MAO-A vs. MAO-B binding selectivity as shown in direct structural studies of arylalkylhydrazine-flavin adduct formation [1]. The intermediate macrophage cytotoxicity profile of vetrazine—less toxic than chloracizine and chlorpromazine but more toxic than indopan [2]—provides a reproducible cellular toxicity benchmark for SAR studies.

Antitubercular Drug Discovery: Isoniazid-Hydrazone Synthesis

Medicinal chemistry groups synthesizing isonicotinoyl hydrazone libraries for tuberculosis should procure (3,4-dimethoxybenzyl)hydrazine as the condensation partner for isoniazid, because the resulting 3,4-dimethoxybenzylidene-isoniazid derivative (verazide) achieves an in vitro MIC of 0.06 µg/mL [3], and was identified as the most effective antimicrobial compound within a comprehensive series of substituted benzylidene-isonicotinohydrazide analogs [4].

Agrochemical Vector Control: Larvicide Lead Generation

Agrochemical discovery teams targeting mosquito-borne disease vectors should employ 3,4-dimethoxybenzyl-hydrazide derivatives, which demonstrate a computed target binding affinity of −8.8 kcal/mol—96% stronger than the WHO-recommended larvicide temephos (−4.5 kcal/mol) and equipotent to permethrin (−9.1 kcal/mol)—while exhibiting reduced toxicity to non-target aquatic species [5].

Procurement QA: CAS-Verified Sourcing

Institutional procurement workflows must enforce strict CAS-number verification (135-85-3) when ordering this compound, because the trivial name 'vetrazine' is commercially shared with cyromazine (CAS 66215-27-8), a triazine insecticide with no structural or functional overlap [6]. Requiring the CAS number on purchase orders and certificates of analysis prevents receipt of an agricultural product in place of a research-grade hydrazine building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,4-Dimethoxybenzyl)hydrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.